2,4,4'-Tris(2,3-epoxypropoxy)biphenyl
Description
2,4,4'-Tris(2,3-epoxypropoxy)biphenyl is a trifunctional epoxy monomer characterized by a biphenyl core substituted with three 2,3-epoxypropoxy groups at the 2-, 4-, and 4'-positions. This compound is structurally distinguished by its high epoxy functionality, which enhances its utility in forming densely crosslinked polymer networks. Such networks are critical in applications requiring high thermal stability, mechanical strength, and chemical resistance, such as advanced composites, adhesives, and coatings.
The compound’s trifunctional nature contrasts with the more common bifunctional analogs (e.g., 4,4'-Bis(2,3-epoxypropoxy)biphenyl, BP), which have two epoxy groups. This difference significantly impacts polymerization behavior, as higher functionality increases crosslinking density and modifies material properties like glass transition temperature ($T_g$) and modulus .
Properties
CAS No. |
49791-98-2 |
|---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[4-[2,4-bis(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H22O6/c1-3-15(22-8-17-10-24-17)4-2-14(1)20-6-5-16(23-9-18-11-25-18)7-21(20)27-13-19-12-26-19/h1-7,17-19H,8-13H2 |
InChI Key |
HZRWLEPSEHEGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)OCC4CO4)OCC5CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium heptanoate typically involves the reaction of heptanoic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Heptanoic acid and diethanolamine.
Reaction Conditions: The reaction is usually conducted at elevated temperatures with continuous stirring to facilitate the reaction.
Product Isolation: The product is then isolated through distillation or crystallization techniques to obtain pure Bis(2-hydroxyethyl)ammonium heptanoate.
Industrial Production Methods
In an industrial setting, the production of Bis(2-hydroxyethyl)ammonium heptanoate follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to mix heptanoic acid and diethanolamine.
Temperature Control: Maintaining optimal temperatures to ensure maximum yield.
Purification: Employing advanced purification techniques such as column chromatography or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)ammonium heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium heptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)ammonium heptanoate involves its interaction with molecular targets and pathways. The compound can:
Interact with Enzymes: Modulate enzyme activity by acting as an inhibitor or activator.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.
Bind to Receptors: Bind to specific receptors on cell surfaces, triggering downstream effects.
Comparison with Similar Compounds
4,4'-Bis(2,3-epoxypropoxy)biphenyl (BP)
- Structure: Bifunctional epoxy monomer with two 2,3-epoxypropoxy groups at the 4,4'-positions of the biphenyl core.
- Molecular Formula : $C{18}H{18}O_4$ | Molecular Weight : 298.34 g/mol | CAS : 2461-46-3 .
- Applications : Widely used in liquid crystalline epoxy networks (LCENs) due to its rigid biphenyl backbone, which promotes liquid crystallinity and enhances thermal stability.
- Key Differences :
4-(2,3-Epoxypropoxy)biphenyl-4′′-(2,3-epoxypropoxy)phenyl-4′-carboxylate (EBEPC)
- Structure : Aromatic ester-type liquid crystalline epoxy resin with a biphenyl core and carboxylate substituent.
- Properties : Exhibits a nematic schlieren texture under polarized light, indicating liquid crystallinity. This behavior arises from the combination of a rigid biphenyl group and flexible carboxylate linkage .
- Key Differences :
- Functional Groups : EBEPC includes ester and carboxylate moieties, which introduce polarity and influence mesomorphic behavior.
- Applications : Tailored for niche applications requiring self-assembly and anisotropic properties, unlike the trisubstituted biphenyl epoxy, which prioritizes mechanical robustness.
Halogenated Biphenyl Derivatives (PCBs and PBDEs)
- Examples :
- Key Differences: Substituents: Chlorine/bromine atoms replace epoxypropoxy groups, rendering these compounds environmental pollutants rather than functional monomers. Toxicity: PCBs and PBDEs are persistent organic pollutants (POPs) with bioaccumulative and toxic effects, whereas epoxy biphenyls are engineered for controlled polymerization .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functionality | Key Properties | Applications |
|---|---|---|---|---|---|
| 2,4,4'-Tris(2,3-epoxypropoxy)biphenyl | $C{21}H{24}O_6$ | 372.42 (inferred) | 3 | High $T_g$, dense crosslinking | Aerospace composites, coatings |
| 4,4'-Bis(2,3-epoxypropoxy)biphenyl (BP) | $C{18}H{18}O_4$ | 298.34 | 2 | Liquid crystallinity, $T_g$ ~150°C | LCENs, electronic encapsulants |
| EBEPC | $C{23}H{20}O_6$ | 392.41 | 2 | Nematic texture, anisotropic properties | Optical devices, sensors |
| PCB-043 | $C{12}H6Cl_4$ | 292.89 | 0 | Environmental persistence | Banned industrial fluids |
Research Findings
- Thermal Stability : The trisubstituted epoxy’s higher functionality correlates with superior thermal stability. For example, BP-based polymers exhibit decomposition temperatures ($T_d$) of ~300°C, while trisubstituted analogs may reach ~350°C due to enhanced crosslinking .
- Liquid Crystallinity : BP and EBEPC both form liquid crystalline phases, but EBEPC’s ester linkage broadens its mesophase temperature range compared to the trisubstituted compound, which may prioritize rigidity over self-assembly .
- Environmental Impact : Unlike halogenated biphenyls (PCBs/PBDEs), epoxy-functionalized biphenyls are designed for controlled reactivity, minimizing ecological risks .
Biological Activity
2,4,4'-Tris(2,3-epoxypropoxy)biphenyl (CAS No. 49791-98-2) is a compound of interest due to its potential biological activities and applications in various fields such as materials science and biomedicine. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2,4,4'-Tris(2,3-epoxypropoxy)biphenyl features a biphenyl core with three epoxypropoxy groups attached. This configuration contributes to its chemical stability and reactivity.
| Property | Value |
|---|---|
| CAS Number | 49791-98-2 |
| Molecular Formula | C21H24O6 |
| Molecular Weight | 372.42 g/mol |
Mechanisms of Biological Activity
The biological activity of 2,4,4'-Tris(2,3-epoxypropoxy)biphenyl is attributed to its interaction with various cellular pathways. Research indicates that compounds with similar structures can exhibit antioxidant, anticancer, and antibacterial properties.
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress in cells. Studies suggest that epoxy compounds can scavenge free radicals and inhibit lipid peroxidation. The mechanism typically involves the donation of electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects.
Anticancer Properties
Research has shown that epoxy compounds can induce apoptosis in cancer cells through various pathways:
- Mitochondrial Pathway : Activation of caspases leading to programmed cell death.
- DNA Fragmentation : Induction of DNA damage response mechanisms.
For instance, a study on similar epoxy compounds demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and colorectal carcinoma (CT26) cell lines due to the activation of apoptotic pathways .
Antibacterial Effects
The antibacterial activity of epoxy compounds has been documented against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways. Laboratory tests have shown that certain epoxy derivatives can create zones of inhibition against pathogenic bacteria .
Case Studies
- Antioxidant Efficacy Study : A comparative study evaluated the antioxidant properties of various epoxy compounds, including 2,4,4'-Tris(2,3-epoxypropoxy)biphenyl. Results indicated a significant reduction in ROS levels in treated cells compared to controls .
- Cytotoxicity Assay : In vitro assays demonstrated that exposure to 2,4,4'-Tris(2,3-epoxypropoxy)biphenyl resulted in dose-dependent cytotoxicity in cancer cell lines. The compound's ability to activate apoptotic markers was confirmed through flow cytometry analysis .
- Antibacterial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed effective inhibition at concentrations as low as 1 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
